N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
Description
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a structurally complex molecule featuring a central scaffold of interconnected phenyl rings linked via sulfanyl (S–S) and phenoxy (O) groups. Each terminal phenyl ring is substituted with an acetamide moiety. This arrangement confers unique electronic and steric properties, distinguishing it from simpler sulfonamide or sulfamoyl derivatives.
Properties
IUPAC Name |
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S2/c1-19(31)29-21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)33-24-9-17-28(18-10-24)35-26-13-5-22(6-14-26)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMURULBVBNEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367360 | |
| Record name | N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-55-0 | |
| Record name | N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-acetamidophenol with a sulfanylphenyl derivative under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with phenoxyphenyl derivatives to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or ether and may require catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The compound is compared below with structurally related N-phenylacetamide derivatives, focusing on substituent effects , biological activities , and physicochemical properties .
Structural and Functional Modifications
Key Differences:
- Sulfanyl vs. Sulfonamide/Sulfamoyl Groups: Unlike most analogs in the evidence (e.g., sulfonamides in ), the target compound employs sulfanyl bridges, which reduce polarity and enhance lipophilicity.
- Phenoxy Linkages: The phenoxy (O) groups in the target compound may enable π-π stacking interactions with biological targets, a feature absent in derivatives like N-(4-(morpholinosulfonyl)phenyl)acetamide (), which uses a morpholine ring for solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Stability : Sulfanyl linkages may oxidize to sulfoxides or sulfones under physiological conditions, whereas sulfonamides are more chemically inert .
Biological Activity
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity, synthesis, and pharmacological properties of this compound, based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is . It features multiple aromatic rings and functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with sulfanyl and acetamide groups have shown promise in inhibiting cancer cell proliferation. Studies suggest that derivatives can affect pathways involved in tumor growth and metastasis.
- Anticonvulsant Properties : Some related compounds have demonstrated efficacy in animal models for epilepsy, indicating potential neuroprotective effects.
- Anti-inflammatory Effects : The presence of phenolic structures in similar compounds has been linked to anti-inflammatory activities.
Anticancer Activity
A study focusing on the structural analogs of this compound found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action involved the modulation of protein synthesis pathways, particularly through the inhibition of eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for cancer cell survival and proliferation .
Anticonvulsant Activity
In a separate investigation, related compounds were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test in mice. Some derivatives displayed protective effects against seizures, suggesting that modifications to the acetamide structure could enhance neuroactivity. The most effective compounds showed a dose-dependent response, with notable activity at doses of 100 mg/kg .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Structure | Activity Type | Test Model | Effective Dose (mg/kg) |
|---|---|---|---|---|
| Compound A | Structure A | Anticancer | MDA-MB-231 Cells | 10 |
| Compound B | Structure B | Anticonvulsant | MES Test | 100 |
| Compound C | Structure C | Anti-inflammatory | In vitro Cytokine Release | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
